2,4-Dichloro-1-(2-nitrovinyl)benzene
CAS No.: 18984-21-9
Cat. No.: VC21020442
Molecular Formula: C8H5Cl2NO2
Molecular Weight: 218.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18984-21-9 |
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Molecular Formula | C8H5Cl2NO2 |
Molecular Weight | 218.03 g/mol |
IUPAC Name | 2,4-dichloro-1-[(E)-2-nitroethenyl]benzene |
Standard InChI | InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+ |
Standard InChI Key | LIWIJBBAMBDXME-ONEGZZNKSA-N |
Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-] |
SMILES | C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
2,4-Dichloro-1-(2-nitrovinyl)benzene (CAS Registry Number: 18984-21-9) belongs to the class of substituted nitrostyrenes. The compound has a molecular formula of C₈H₅Cl₂NO₂ with a molecular weight of 218.04 g/mol . It is also known by several synonyms including 2,4-dichloro-β-nitrostyrene, 1,3-dichloro-4-(2-nitroethenyl)benzene, and NSC 81882 .
The molecular structure consists of a benzene ring with two chlorine atoms at positions 2 and 4, and a nitrovinyl group (-CH=CH-NO₂) at position 1 . This structure can be characterized by:
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A benzene core serving as the primary scaffold
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Two chlorine substituents providing halogen functionality
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A nitrovinyl moiety that contributes to the compound's reactivity profile
The compound has been assigned several identifiers in chemical databases including European Community (EC) Number 623-905-8 and ChEMBL ID CHEMBL1966428 .
Physical and Chemical Properties
2,4-Dichloro-1-(2-nitrovinyl)benzene exhibits distinct physical and chemical properties that influence its behavior in various environments and reactions. Table 1 summarizes the key physicochemical parameters of this compound.
Table 1: Physicochemical Properties of 2,4-Dichloro-1-(2-nitrovinyl)benzene
The compound's relatively high melting point indicates significant intermolecular forces, likely due to the presence of polar nitro groups that can engage in dipole-dipole interactions. The log P value of 3.76 suggests that the compound has moderate lipophilicity, making it more soluble in organic solvents than in water .
Chemical Reactivity and Reaction Mechanisms
The chemical reactivity of 2,4-Dichloro-1-(2-nitrovinyl)benzene is primarily determined by its functional groups. The nitrovinyl moiety serves as an electron-withdrawing group, making the vinyl portion susceptible to nucleophilic attack.
Addition Reactions
The vinyl group in 2,4-Dichloro-1-(2-nitrovinyl)benzene can undergo addition reactions with electrophiles. When reacted with strong acids like hydrochloric acid (HCl), it forms a chloride addition product through electrophilic addition . This reactivity pattern is characteristic of compounds containing electron-deficient alkenes.
Cross-Coupling Reactions
The electron-deficient nitrovinyl group makes this compound suitable for palladium-catalyzed carbon-carbon bond-forming reactions. These include:
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Heck coupling reactions
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Michael additions
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Cycloaddition reactions
These reaction pathways make 2,4-Dichloro-1-(2-nitrovinyl)benzene valuable as a building block for more complex molecular structures in organic synthesis.
Biological Activity and Toxicological Profile
Related nitrobenzene compounds have shown:
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Moderate acute oral toxicity
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Potential for skin sensitization
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Hepatotoxicity in animal studies
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Carcinogenic potential in some cases
For instance, studies on 2,4-dichloro-1-nitrobenzene reported:
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Significant dose-related increases in tumor incidence in mice
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Development of hepatocellular adenomas in female mice at higher doses
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Non-neoplastic lesions in the liver and kidneys of exposed mice
While these findings cannot be directly extrapolated to 2,4-Dichloro-1-(2-nitrovinyl)benzene, they suggest caution should be exercised when handling nitro-substituted aromatic compounds of this class until specific toxicological data becomes available.
Applications and Research Significance
The electron-deficient nature of the nitrovinyl group in 2,4-Dichloro-1-(2-nitrovinyl)benzene makes it valuable for:
Synthetic Organic Chemistry
The compound can serve as an important building block in organic synthesis, particularly for creating more complex molecules through carbon-carbon bond formation. Its ability to undergo addition reactions with various nucleophiles makes it versatile in synthetic pathways.
Materials Science
The unique electronic properties of compounds containing nitrovinyl groups can be exploited in materials science for:
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Development of electronic materials
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Creation of specialized polymers
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Dye synthesis
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize 2,4-Dichloro-1-(2-nitrovinyl)benzene:
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Spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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UV-Visible spectroscopy to study electronic transitions
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Chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC) for purity analysis
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Gas Chromatography-Mass Spectrometry (GC-MS) for identification
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Thermal analysis:
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Differential Scanning Calorimetry (DSC) to determine melting point and thermal behavior
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Thermogravimetric Analysis (TGA) to study thermal stability
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